molecular formula C17H17ClN4O2S B4558389 N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE

N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4558389
M. Wt: 376.9 g/mol
InChI Key: UYTSFUDEOUVULT-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate then undergoes a cyclization reaction with ethylbenzene sulfonamide in the presence of a base, such as potassium carbonate, to form the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

Uniqueness

N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a triazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-2-13-7-9-15(10-8-13)25(23,24)21-17-19-12-22(20-17)11-14-5-3-4-6-16(14)18/h3-10,12H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSFUDEOUVULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE

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